2-Butanone, 3-(formyloxy)- (9CI)
Description
Contextualization of Ester Functional Groups within Ketone Frameworks
The presence of an ester functional group, specifically a formyloxy group, within a ketone framework introduces a site of potential nucleophilic attack at the formyl carbon, as well as the possibility of hydrolysis to the corresponding alcohol. libretexts.orgfiveable.mehawaii.edubccampus.ca The ketone's carbonyl group, on the other hand, offers a reactive site for a variety of nucleophilic additions and reactions at the adjacent alpha-carbon positions. libretexts.orgfiveable.mehawaii.edu The interplay between these two functional groups can lead to complex and interesting chemical behavior. The relative reactivity of the ketone and ester carbonyl groups is a key consideration in the chemical transformations of these molecules. Generally, ketones are more reactive toward nucleophiles than esters. chemistrysteps.com
Significance of Carbonyl Derivatives in Advanced Synthetic Strategies
Carbonyl derivatives, including ketones and esters, are fundamental to modern organic synthesis. libretexts.orgfiveable.mehawaii.edu They serve as versatile intermediates in the construction of more complex molecules. The carbonyl group's polarity and the acidity of its α-hydrogens allow for a wide range of transformations, such as aldol (B89426) condensations, Claisen condensations, and various named reactions that are cornerstones of synthetic chemistry. The introduction of an additional functional group, such as the formyloxy group, expands the synthetic utility of the ketone scaffold, allowing for sequential and selective reactions. nih.gov
Properties of a Related Compound: 2-Formyl-3-butanone
Due to the limited availability of experimental data for 2-Butanone (B6335102), 3-(formyloxy)- (9CI), the properties of the closely related structural isomer, 2-Formyl-3-butanone (also known as 2-methyl-3-oxobutanal), are presented below. guidechem.comguidechem.comlookchem.comchemicalbook.com
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Boiling Point | 136.5 °C at 760 mmHg |
| Density | 0.946 g/cm³ |
| Flash Point | 42.2 °C |
| Refractive Index | 1.395 |
| pKa | 7.00 ± 0.29 (Predicted) |
Detailed Research Findings
Specific research findings on 2-Butanone, 3-(formyloxy)- (9CI) are not widely available in the public domain. However, research on related α-functionalized ketones provides insight into their potential synthesis and reactivity.
The synthesis of α-acyloxy ketones, a class to which 2-Butanone, 3-(formyloxy)- belongs, can be challenging. Direct acyloxylation of a ketone enolate with a formylating agent is a conceivable route. Alternatively, the formylation of a pre-existing α-hydroxyketone, such as 3-hydroxy-2-butanone, could provide a direct pathway. google.com The synthesis of related α-halo ketones and their subsequent displacement with a formate (B1220265) salt is another potential, though less direct, synthetic strategy. stackexchange.com
The chemical reactivity of formyloxy-substituted ketones is expected to be dictated by the two carbonyl groups. Selective reduction of the ketone carbonyl in the presence of the formyl ester would be a significant synthetic challenge. Conversely, hydrolysis of the formyl ester group under mild basic or acidic conditions would yield the corresponding α-hydroxyketone.
Properties
CAS No. |
192752-76-4 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.116 |
IUPAC Name |
3-oxobutan-2-yl formate |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(2)8-3-6/h3,5H,1-2H3 |
InChI Key |
XAQLIINYMRFEFW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OC=O |
Synonyms |
2-Butanone, 3-(formyloxy)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butanone, 3 Formyloxy
Esterification Pathways for Hydroxyketone Precursors
Esterification of the 3-hydroxy-2-butanone precursor is the most direct and studied approach for synthesizing 2-Butanone (B6335102), 3-(formyloxy)-. These methods can be categorized into direct formylation reactions and more complex, indirect strategies.
The direct conversion of 3-hydroxy-2-butanone (also known as acetoin) to its formate (B1220265) ester is a primary synthetic route. This transformation can be achieved using various formylating agents.
One of the simplest methods involves the reaction of the alcohol with formic acid. Due to its high acidity, formic acid can often self-catalyze the esterification reaction with alcohols, eliminating the need for an additional acid catalyst in what is known as a Fischer esterification. wikipedia.orgjove.com
A more reactive and widely investigated method employs a mixture of formic acid and acetic anhydride (B1165640). researchgate.net This combination generates a mixed anhydride, acetyl formate, in situ, which is a potent acylating agent. While this method was historically believed to produce only formate esters, later studies have shown that acetate (B1210297) esters can also form as byproducts. The reaction of the formic acid/acetic anhydride mixture with alcohols has been shown to be an effective route for producing alkyl formates in high yields. researchgate.net The acylation of 3-hydroxy-2-butanone with other acyl chlorides, such as dichloroacetyl chloride, in the presence of a base like pyridine (B92270) has also been demonstrated, providing a procedural model for esterification at this position. ru.nl
Catalytic Approaches in the Synthesis of 2-Butanone, 3-(formyloxy)-
Catalysis plays a crucial role in enhancing the rate and selectivity of esterification reactions. Both homogeneous and heterogeneous catalysts have been explored for similar transformations, though specific applications to 2-Butanone, 3-(formyloxy)- synthesis vary in documentation.
Homogeneous catalysts, which operate in the same phase as the reactants, are commonly used in esterification. For the formylation of 3-hydroxy-2-butanone, several types of homogeneous catalysts can be considered.
Acid Catalysis : As part of the Fischer esterification mechanism, strong mineral acids like sulfuric acid (H₂SO₄) are frequently used to protonate the carboxylic acid, making it more electrophilic and accelerating the reaction. jove.com Formic acid itself can also act as a self-catalyst. wikipedia.org
Base Catalysis : Pyridine and other amine bases can be used, particularly when employing acylating agents like acid anhydrides or chlorides. researchgate.netru.nl The base can act as a nucleophilic catalyst or as an acid scavenger to drive the reaction to completion.
Heterogeneous catalysts offer advantages in terms of easy separation and reusability. While they are widely used in industrial esterification processes, specific data on their application for the synthesis of 2-Butanone, 3-(formyloxy)- from 3-hydroxy-2-butanone is limited in available research. General solid acid catalysts, such as ion-exchange resins or zeolites, represent a potential area for exploration in optimizing this synthesis.
Yield Optimization and Reaction Condition Analysis for 2-Butanone, 3-(formyloxy)- Synthesis
Optimizing the yield and purity of 2-Butanone, 3-(formyloxy)- requires careful control of reaction conditions. Key parameters include the choice of reagents, molar ratios, temperature, and the use of solvents.
Research into the esterification of alcohols using the formic acid/acetic anhydride system has highlighted several factors that influence the outcome. researchgate.net When reacting with phenols, for instance, the formation of acetate byproducts can be minimized by conducting the esterification in solvents like benzene (B151609) or carbon tetrachloride. researchgate.net The molar ratio of formic acid to acetic anhydride is another critical variable that can be adjusted to favor the formation of the desired formate ester. researchgate.net Temperature also plays a significant role, with different temperatures potentially favoring either the desired reaction or competing side reactions.
A summary of key parameters for optimization is presented below.
| Parameter | Variable | Effect on Synthesis | Source |
| Reagent | Formic acid vs. Formic acid/acetic anhydride | The mixed anhydride system is more reactive but may produce acetate byproducts. | wikipedia.orgresearchgate.net |
| Catalyst | None (self-catalyzed), Acid (H₂SO₄), or Base (Pyridine) | Catalysts increase reaction rate; choice depends on the formylating agent used. | wikipedia.orgjove.comresearchgate.net |
| Solvent | None, Benzene, or Carbon Tetrachloride | Using non-polar solvents can reduce the formation of acetate byproducts. | researchgate.net |
| Temperature | Varies | Can influence reaction rate and selectivity between formate and potential acetate formation. | researchgate.net |
| Molar Ratios | Reactant and reagent ratios | Can be adjusted to maximize the conversion of the starting material and favor the desired product. | researchgate.net |
Novel Synthetic Routes to Formyloxy-Containing Compounds
The introduction of a formyloxy group onto a ketone scaffold, such as in 2-Butanone, 3-(formyloxy)-, presents unique synthetic challenges. Researchers have explored various innovative strategies to achieve this transformation, moving beyond traditional multi-step procedures.
Deoxygenative Formylation Strategies Applied to Ketones
A significant advancement in the synthesis of formylated compounds involves the direct deoxygenative formylation of ketones. scientificupdate.comacs.orgnih.gov This strategy offers a direct pathway to install a formyl group at the position of the ketone's carbonyl group, a transformation of considerable value in organic synthesis. scientificupdate.comnih.gov
A recently developed method utilizes a cost-effective and readily accessible titanium reagent, (iPrO)₂Ti(bpy)Cl₂, to facilitate the intermolecular coupling of ketones with a formyl source, typically dimethylformamide (DMF). scientificupdate.comacs.orgnih.gov This approach is notable for its ability to suppress common side reactions such as ketone homocoupling and reduction, leading to high selectivity for the desired cross-coupling product. scientificupdate.comacs.org
The proposed mechanism for this transformation involves the in-situ generation of a low-valent titanium species that reduces the ketone to a ketyl radical. scientificupdate.com This radical intermediate then adds to the activated DMF. Subsequent reduction, often with zinc, generates an enamine species which, upon aqueous workup, hydrolyzes to yield the final aldehyde product. scientificupdate.com
This base-free methodology is applicable to a wide array of ketone substrates, including aromatic, aliphatic, cyclic, and acyclic ketones, showcasing its broad synthetic utility. scientificupdate.comacs.org The ability to directly convert a ketone to a highly functionalized, branched aldehyde represents a powerful tool for accessing complex molecular architectures. scientificupdate.com
Table 1: Deoxygenative Formylation of Various Ketones
| Ketone Substrate | Reagent System | Formyl Source | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | (iPrO)₂Ti(bpy)Cl₂, Zn | DMF | Cyclohexanecarbaldehyde | 4aa |
| Cyclododecanone | (iPrO)₂Ti(bpy)Cl₂, Zn | DMF | Cyclododecanecarbaldehyde | 4ac |
| 2-Adamantanone | (iPrO)₂Ti(bpy)Cl₂, Zn | DMF | Adamantane-2-carbaldehyde | 4ad |
Data sourced from studies on deoxygenative formylation of ketones. acs.org
Condensation Reactions Involving Formaldehyde (B43269) Precursors
Condensation reactions, particularly those involving formaldehyde or its precursors, represent a classical yet evolving strategy for the functionalization of ketones. google.comlibretexts.org The aldol (B89426) condensation, a cornerstone of C-C bond formation, involves the reaction of an enolate ion with a carbonyl compound. libretexts.orgscribd.com In the context of synthesizing formyloxy-containing ketones, the initial step would likely involve the reaction of a ketone enolate with a formaldehyde equivalent.
Historically, the condensation of ketones with formaldehyde has been employed to produce polyhydroxy compounds. google.com These reactions are typically carried out in the presence of a basic catalyst and can be highly exothermic. google.com Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to obtaining the desired hydroxylated products. google.com
While these reactions directly yield β-hydroxy ketones, they are pivotal precursors for accessing formyloxy derivatives. The resulting hydroxyl group can, in a subsequent step, be formylated to introduce the desired formyloxy moiety.
Recent advancements in this area have also explored enzymatic approaches. For instance, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes have been shown to catalyze the hydroxymethylation of aldehydes and ketones using formaldehyde. researchgate.net Benzaldehyde (B42025) lyase, for example, has been used to catalyze the carboligation of benzaldehyde and formaldehyde to produce α-hydroxyacetophenone. researchgate.net Such biocatalytic methods offer a green and highly selective alternative to traditional chemical methods.
Table 2: Products from Condensation of Ketones with Formaldehyde
| Ketone | Formaldehyde Source | Catalyst | Primary Product Type |
|---|---|---|---|
| Acetone | 37% Formaldehyde Solution | Basic Catalyst | Polyhydroxy Compound |
This table is a generalized representation based on described condensation reactions. google.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Butanone, 3 Formyloxy
Reactions at the Ketone Carbonyl Center
The ketone group, with its polar carbon-oxygen double bond, is a primary site for chemical transformations. The carbonyl carbon is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org The reactivity of this center is also influenced by the adjacent stereocenter and the formyloxy group.
Nucleophilic Addition Reactions
One of the most fundamental reactions of ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. This results in a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.orgmasterorganicchemistry.com Subsequent protonation of this alkoxide intermediate yields the final addition product.
The general mechanism for nucleophilic addition is as follows:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen is protonated, typically by the solvent or a mild acid, to give the alcohol product.
A wide variety of nucleophiles can participate in this reaction. The reversibility of the addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents or hydrides, lead to irreversible additions, while weaker nucleophiles like water or alcohols result in reversible reactions. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Center
| Nucleophile | Reagent Example | Product Type |
| Hydride Ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Cyanide Ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Water (H₂O) | Acid or Base catalyst | Gem-diol (Hydrate) |
| Alcohol (R'OH) | Acid catalyst | Hemiketal |
Enolate Chemistry and Alpha-Substitution Reactions
The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows 2-Butanone (B6335102), 3-(formyloxy)- to form enolates. Enolates are powerful nucleophiles that can react with various electrophiles, leading to substitution at the α-position. This compound has two distinct α-carbons, C1 (a methyl group) and C3 (a methine group), leading to the potential formation of two different regioisomeric enolates.
The formation of either the kinetic or the thermodynamic enolate can be controlled by the reaction conditions, such as the base, solvent, and temperature. bham.ac.uk
Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered α-hydrogen. For 2-Butanone, 3-(formyloxy)-, this would be at the C1 methyl position. Conditions that favor the kinetic enolate include strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures. chegg.com
Thermodynamic Enolate: This is the more stable enolate, typically more substituted, which would form by deprotonation at the C3 position. It is favored under conditions that allow for equilibration, such as weaker bases, higher temperatures, and longer reaction times. chegg.comresearchgate.net
Table 2: Conditions for Regioselective Enolate Formation
| Enolate Type | Favored Conditions | Resulting Enolate from 2-Butanone, 3-(formyloxy)- |
| Kinetic | Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Aprotic solvent (e.g., THF) bham.ac.uk | Deprotonation at C1 |
| Thermodynamic | Weaker base (e.g., NaH, NaOR), Higher temperature, Protic or aprotic solvent, Longer reaction time bham.ac.uk | Deprotonation at C3 |
Once formed, these enolates can undergo a variety of alpha-substitution reactions, such as alkylation, acylation, and aldol (B89426) reactions, providing a pathway to more complex molecular architectures.
Reactivity of the Formate (B1220265) Ester Moiety
The formyloxy group introduces ester chemistry into the reactivity profile of the molecule. Esters are generally less reactive than ketones, but they undergo characteristic reactions such as hydrolysis and transesterification, typically through a nucleophilic acyl substitution mechanism.
Hydrolysis Pathways of the Formyloxy Group
Hydrolysis of the formate ester will yield 3-hydroxy-2-butanone and formic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the ester carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the ester carbonyl carbon. The reaction produces a carboxylate salt (formate) and an alcohol.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of 2-Butanone, 3-(formyloxy)-, the formyloxy group can be converted to a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process can be pushed toward the desired product by using a large excess of the new alcohol or by removing one of the products.
Intramolecular Rearrangements and Cyclization Pathways
The bifunctional nature of 2-Butanone, 3-(formyloxy)- allows for the possibility of intramolecular reactions. Given the 1,3-relationship between the ketone and the ester group, intramolecular cyclization reactions could be envisioned. For instance, under basic conditions, the formation of an enolate at C1 could potentially lead to an intramolecular nucleophilic attack on the formate ester carbonyl, although this would result in a strained four-membered ring and is therefore less likely.
Alternatively, rearrangements could occur under specific conditions. While no specific intramolecular rearrangements for 2-Butanone, 3-(formyloxy)- are prominently documented in the search results, related esters are known to undergo rearrangements under thermal or pyrolytic conditions. researchgate.net For this specific molecule, a potential pathway could involve the migration of the formyl group. However, such pathways are speculative without direct experimental evidence.
Oxidative and Reductive Transformations of 2-Butanone, 3-(formyloxy)-
The reactivity of 2-Butanone, 3-(formyloxy)- is characterized by the interplay of its two functional groups: the ketone and the formyloxy ester. These sites are susceptible to various oxidative and reductive conditions.
Common reducing agents for ketones, such as sodium borohydride (NaBH₄), are known to reduce the carbonyl group while often leaving ester functionalities intact, especially under controlled conditions. vaia.comkhanacademy.org The selective reduction of diesters has also been achieved using NaBH₄, indicating that selectivity between different carbonyl groups is possible. nih.gov Therefore, it is plausible that the ketone group of 2-Butanone, 3-(formyloxy)- could be selectively reduced to a hydroxyl group without affecting the formyloxy ester.
Table 1: Potential Reagents for Selective Ketone Reduction in α-Acyloxy Ketones
| Reagent | Potential Outcome on 2-Butanone, 3-(formyloxy)- | Reference |
| Sodium Borohydride (NaBH₄) | Selective reduction of the ketone to a secondary alcohol. | vaia.comkhanacademy.org |
| Titanium(III) Chloride (TiCl₃) | Reduction of the ketone to a secondary alcohol. | nih.gov |
This table is based on the reactivity of analogous compounds and represents inferred potential reactions for 2-Butanone, 3-(formyloxy)-.
The oxidative cleavage of the ester linkage in α-acyloxy ketones is not a widely documented transformation. The literature more commonly describes the reverse reaction: the α-oxidation of ketones to produce α-acyloxy ketones. thieme-connect.deorganic-chemistry.org This process often involves reagents like iodobenzene (B50100) diacetate or hypervalent iodine reagents. nih.gov
General methods for oxidative cleavage typically target carbon-carbon double bonds or diols. masterorganicchemistry.comyoutube.comyoutube.com For instance, ozonolysis or treatment with potassium permanganate (B83412) can cleave alkenes into aldehydes, ketones, or carboxylic acids. youtube.com While these methods are powerful for other functional groups, their applicability to the specific cleavage of the C-O bond in the formyloxy group of 2-Butanone, 3-(formyloxy)- has not been reported. The stability of the ester group to many oxidizing agents suggests that its cleavage without affecting the rest of the molecule would require specific and targeted methodologies which are not currently described in the available literature.
Kinetic and Thermochemical Studies of Reaction Systems Involving 2-Butanone, 3-(formyloxy)-
Direct kinetic and thermochemical data for 2-Butanone, 3-(formyloxy)- are not available in the current scientific literature. However, data for structurally related compounds can provide valuable insights into its expected behavior.
Kinetic studies on similar molecules, such as 3-hydroxy-3-methyl-2-butanone (B89657), have been performed. The gas-phase reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms has a determined rate coefficient, providing a benchmark for the reactivity of related butanone derivatives. nih.gov
Thermochemical data for the parent molecule, 2-butanone, is well-established through resources like the NIST Chemistry WebBook. nist.govnist.govnist.gov This data includes the enthalpy of formation, which is a critical parameter for understanding the energetics of reactions involving this structural motif. anl.govanl.gov
Table 2: Thermochemical Data for 2-Butanone
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (gas, 298.15 K) | -238.41 ± 0.91 | kJ/mol | anl.gov |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -273.8 ± 0.7 | kJ/mol | nist.gov |
This data for 2-butanone can serve as a foundational reference for estimating the thermochemical properties of its derivatives, such as 2-Butanone, 3-(formyloxy)-. The presence of the formyloxy group would be expected to alter these values.
In the absence of direct experimental data, computational chemistry methods could be employed to estimate the kinetic and thermochemical parameters for reactions involving 2-Butanone, 3-(formyloxy)-. Such theoretical studies would be instrumental in guiding future experimental investigations into the reactivity of this and other α-acyloxy ketones.
Spectroscopic Analysis of 2-Butanone, 3-(formyloxy)- (9CI) Remains Undocumented in Publicly Available Research
A thorough investigation of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic data for the chemical compound 2-Butanone, 3-(formyloxy)- (9CI) . Despite extensive searches for experimental and calculated spectral information, no specific research findings detailing the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman characterization of this molecule could be located.
The initial intent was to provide a comprehensive article detailing the advanced spectroscopic characterization of 2-Butanone, 3-(formyloxy)-, structured around a detailed outline that included ¹H and ¹³C NMR spectral assignments, coupling analyses, two-dimensional NMR techniques, and vibrational mode analysis of its functional groups. However, the absence of primary data precludes the creation of a scientifically accurate and informative article as requested.
While spectroscopic data for the parent compound, 2-Butanone , and related derivatives such as 3-hydroxy-2-butanone are well-documented, this information cannot be reliably extrapolated to predict the precise spectral characteristics of the formyloxy derivative. The introduction of the formyloxy group at the C-3 position would significantly alter the electronic environment of the neighboring protons and carbons, leading to distinct chemical shifts and coupling patterns in the NMR spectra. Similarly, the vibrational modes associated with the ester and ketone functionalities would exhibit unique frequencies in the IR and Raman spectra.
Without experimental data from peer-reviewed studies or spectral databases, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Therefore, we are unable to provide the requested article on the "Advanced Spectroscopic Characterization of 2-Butanone, 3-(formyloxy)- (9CI)" at this time due to the unavailability of the necessary scientific data. Further experimental research is required to elucidate the spectroscopic properties of this compound.
Advanced Spectroscopic Characterization of 2 Butanone, 3 Formyloxy
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous identification of organic molecules. It provides not only the mass-to-charge ratio (m/z) of the molecular ion and its fragments but does so with very high precision, allowing for the determination of elemental compositions.
Fragmentation Pathway Elucidation
In HRMS, the fragmentation of a molecule upon ionization provides a structural fingerprint. For 2-Butanone (B6335102), 3-(formyloxy)-, the molecular ion would be subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting fragment ions would then be analyzed to piece together the molecule's structure.
Given the structure of 2-Butanone, 3-(formyloxy)-, several key fragmentation pathways can be predicted. The molecule contains a ketone and a formyloxy ester functional group, which will dictate the primary cleavage points.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. For 2-Butanone, 3-(formyloxy)-, this could result in the loss of a methyl radical (•CH₃) or an ethylformate radical (•CH₂CH₂OCHO). The formation of an acylium ion is a characteristic outcome of this pathway.
McLafferty Rearrangement: If a gamma-hydrogen is accessible, a McLafferty rearrangement can occur. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral molecule.
Ester Fragmentation: The formyloxy group itself can undergo characteristic fragmentation, such as the loss of the formyl group (•CHO) or the entire formyloxy group (•OCHO).
A detailed analysis of the m/z values of these fragments, determined with high accuracy, would allow for the confirmation of their elemental compositions and, consequently, the elucidation of the fragmentation pathway.
Table 1: Predicted HRMS Fragmentation of 2-Butanone, 3-(formyloxy)-
| Fragment Ion | Predicted m/z | Possible Neutral Loss | Fragmentation Pathway |
| [C₅H₈O₃]⁺• | 116.0473 | - | Molecular Ion |
| [C₄H₅O₂]⁺ | 85.0289 | •CH₃ | Alpha-Cleavage |
| [C₂H₃O]⁺ | 43.0184 | •CH(OCHO)CH₃ | Alpha-Cleavage |
| [C₅H₇O₂]⁺ | 99.0446 | •H | Hydrogen loss from molecular ion |
| [C₄H₈O₂]⁺• | 88.0524 | CO | Loss of Carbon Monoxide |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
Accurate Mass Determination
A key feature of HRMS is its ability to determine the mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This allows for the confident determination of the elemental formula.
The theoretical exact mass of 2-Butanone, 3-(formyloxy)- (C₅H₈O₃) can be calculated using the most abundant isotopes of its constituent elements:
Carbon (¹²C): 12.000000 u
Hydrogen (¹H): 1.007825 u
Oxygen (¹⁶O): 15.994915 u
Calculation of Exact Mass: (5 * 12.000000) + (8 * 1.007825) + (3 * 15.994915) = 116.04734 u
An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence of a compound with the elemental formula C₅H₈O₃.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For 2-Butanone, 3-(formyloxy)-, the primary chromophore is the carbonyl group (C=O) of the ketone. Ketones typically exhibit two characteristic absorption bands in the UV region:
n → π* Transition: This is a weak absorption band that occurs at a longer wavelength (typically around 270-300 nm). It involves the excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital.
π → π* Transition: This is a strong absorption band that occurs at a shorter wavelength (typically below 200 nm). It involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
The presence of the formyloxy group is not expected to significantly shift the primary absorption bands of the ketone chromophore, although it might have a minor auxochromic effect.
Table 2: Expected UV-Vis Absorption Data for 2-Butanone, 3-(formyloxy)-
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
| n → π | ~275 - 290 | Low (10-100 L mol⁻¹ cm⁻¹) |
| π → π | < 200 | High (>1000 L mol⁻¹ cm⁻¹) |
Note: These are estimated values based on typical ketone absorptions. The exact values would need to be determined experimentally.
Theoretical and Computational Chemistry Studies on 2 Butanone, 3 Formyloxy
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and the distribution of electrons, which in turn govern its physical and chemical properties. unipd.it
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like 2-butanone (B6335102), DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G**, are used to find the optimized molecular geometry corresponding to the lowest energy state. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. For 2-butanone, the eclipsed conformation, where the carbonyl bond is aligned with a methyl group, is found to be the most stable. researchgate.net The electronic structure analysis from DFT also reveals details about the distribution of electron density and the nature of the chemical bonds within the molecule.
Conformational Analysis and Energy Minima
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. windows.net For 2-butanone, theoretical calculations have explored the potential energy surface (PES) by rotating the C-C single bonds. researchgate.net These studies have identified two main conformers: an eclipsed form and a skew (gauche) form. The eclipsed conformation represents the global energy minimum, while the skew form is a local minimum at a slightly higher energy. researchgate.net The energy difference between these conformers is relatively small, suggesting that both can be populated at room temperature. researchgate.net Similar conformational landscapes would be expected for 2-butanone, 3-(formyloxy)-, with additional rotational possibilities around the ester group.
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation.
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. libretexts.org Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukrsc.org For 2-butanone, the calculated chemical shifts generally show good agreement with experimental values. libretexts.org The chemical shift of a particular nucleus is highly dependent on its local electronic environment. For instance, the carbonyl carbon in 2-butanone is significantly deshielded and appears at a characteristic low-field position in the ¹³C NMR spectrum. libretexts.org The introduction of an electronegative formyloxy group at the 3-position would be predicted to further deshield the adjacent carbons and protons, leading to downfield shifts in their NMR signals.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Butanone This table is illustrative and based on typical computational results for 2-butanone. Actual values may vary depending on the level of theory and solvent conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₃ adjacent to C=O) | ~30 |
| C2 (C=O) | ~208 |
| C3 (CH₂) | ~37 |
Predicted Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies. nih.govresearchgate.net For 2-butanone, the most intense vibrational band in the IR spectrum corresponds to the C=O stretching mode, which is typically calculated to be around 1730-1750 cm⁻¹. nist.gov The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net The vibrational spectrum of 2-butanone, 3-(formyloxy)- would be expected to show additional characteristic bands for the C-O and C=O stretching of the formate (B1220265) group.
Table 2: Key Predicted Vibrational Frequencies for 2-Butanone This table is illustrative and based on typical computational results for 2-butanone.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | ~1740 |
| C-H Stretch (asymmetric) | ~2980 |
| C-H Stretch (symmetric) | ~2940 |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is invaluable for studying the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. researchgate.netnih.govresearchgate.net For 2-butanone, numerous reaction mechanisms have been modeled, particularly in the context of combustion and atmospheric chemistry. researchgate.netnih.gov These studies often involve mapping the potential energy surface for reactions such as hydrogen abstraction or oxidation. researchgate.net Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rates. researchgate.net For instance, the abstraction of a hydrogen atom from the methylene (B1212753) (CH₂) group of 2-butanone is generally favored due to the stability of the resulting radical. nih.gov The presence of a formyloxy group in 2-butanone, 3-(formyloxy)- would likely influence the reaction mechanisms by altering the electron distribution and steric environment of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 2-Butanone |
Potential Energy Surface Mapping
A fundamental aspect of understanding a molecule's behavior is the exploration of its potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. sioc-journal.cn For 2-Butanone, 3-(formyloxy)-, a PES mapping would reveal crucial information about its conformational isomers and the energy barriers separating them.
Computational methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. nih.govsemanticscholar.org A conformational analysis of 2-Butanone, 3-(formyloxy)- would be performed by systematically rotating the single bonds within the molecule, such as the C-C and C-O bonds of the backbone and the formyloxy group. For each resulting geometry, the electronic energy would be calculated.
The results of such an analysis would identify the most stable conformers (global and local minima on the PES) and the transition states that connect them. This information is critical for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. For instance, the orientation of the formyloxy group relative to the ketone will significantly influence the molecule's dipole moment and its interaction with other molecules.
A hypothetical study on 2-Butanone, 3-(formyloxy)- would likely investigate the rotational barriers around key dihedral angles. The data could be presented in a table similar to the one below, which illustrates the kind of information a DFT study at a level like B3LYP/6-31G(d) might yield.
Interactive Table: Hypothetical Conformational Analysis of 2-Butanone, 3-(formyloxy)-
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 2.5 | Eclipsed (High Energy) |
| 60 | 0.8 | Gauche |
| 120 | 1.5 | Eclipsed |
| 180 | 0.0 | Anti (Global Minimum) |
Note: This table is illustrative and does not represent actual experimental or calculated data for 2-Butanone, 3-(formyloxy)-. The values are typical for such conformational analyses.
Kinetic Rate Constant Calculations
Theoretical chemistry can also be used to predict the kinetics of chemical reactions involving 2-Butanone, 3-(formyloxy)-. This is particularly relevant for understanding its atmospheric fate, combustion properties, or its role in synthetic chemical transformations. For example, the rate of reaction with hydroxyl (•OH) radicals is a key parameter in atmospheric chemistry. researchgate.net
Kinetic rate constant calculations typically involve locating the transition state structure for a given reaction and calculating its energy relative to the reactants. This energy difference is the activation energy barrier. Methods like Transition State Theory (TST), often combined with high-level ab initio calculations (e.g., G3MP2), can provide temperature- and pressure-dependent rate constants. researchgate.net
A hypothetical study might investigate the hydrogen abstraction from different positions on the 2-Butanone, 3-(formyloxy)- molecule by an •OH radical. The calculations would determine the activation energy for each possible abstraction pathway, thereby identifying the most likely site of reaction.
Interactive Table: Hypothetical Activation Energies for Hydrogen Abstraction from 2-Butanone, 3-(formyloxy)- by •OH Radical
| Hydrogen Atom Site | Activation Energy (kcal/mol) | Reaction Pathway |
| C1 (methyl) | 5.2 | Formation of a primary radical |
| C3 (methine) | 2.8 | Formation of a tertiary radical |
| C4 (methyl) | 5.5 | Formation of a primary radical |
| Formyl | 3.9 | Abstraction from the formyl group |
Note: This table is for illustrative purposes only. The values are hypothetical and intended to show the type of data generated from kinetic rate constant calculations.
Intermolecular Interaction Studies
Understanding the non-covalent interactions of 2-Butanone, 3-(formyloxy)- with itself and with other molecules is essential for predicting its physical properties, such as boiling point, solubility, and its behavior in biological systems. nih.govresearchgate.net The presence of both a ketone and an ester functional group allows for a variety of interactions, including dipole-dipole forces and hydrogen bonding (if interacting with a hydrogen bond donor).
Computational methods can quantify the strength of these interactions. For example, the interaction energy between two molecules of 2-Butanone, 3-(formyloxy)- in different orientations can be calculated. This would reveal the most stable dimeric structures and the nature of the forces holding them together. DFT calculations, often with corrections for dispersion forces (e.g., DFT-D3), are commonly employed for this type of study.
A study on the intermolecular interactions of 2-Butanone, 3-(formyloxy)- would likely investigate the formation of dimers and their binding energies. The analysis might also include examining interactions with solvent molecules to understand its solubility characteristics.
Interactive Table: Hypothetical Intermolecular Interaction Energies for 2-Butanone, 3-(formyloxy)- Dimers
| Dimer Configuration | Interaction Energy (kcal/mol) | Primary Interaction Type |
| Antiparallel (carbonyl-carbonyl) | -4.5 | Dipole-Dipole |
| Head-to-tail (carbonyl-formyl) | -3.8 | Dipole-Dipole |
| T-shaped | -2.1 | C-H···O weak hydrogen bond |
Note: This table is a hypothetical representation of the kind of data that would be obtained from a computational study of intermolecular interactions. The values are not based on actual calculations for this specific compound.
Applications of 2 Butanone, 3 Formyloxy in Organic Synthesis
Role as a Building Block in Complex Molecule Construction
The bifunctional nature of 2-Butanone (B6335102), 3-(formyloxy)- makes it a valuable C4 synthon in the construction of complex organic molecules. The ketone and formyloxy functionalities offer orthogonal reactivity, allowing for sequential and selective transformations. The ketone group can participate in a variety of well-established reactions, while the formyloxy group, an ester of formic acid, can be hydrolyzed to a hydroxyl group or participate in other ester-related transformations.
The presence of these two functional groups in a small, readily accessible molecule allows for the introduction of a significant degree of molecular complexity in a single step. For instance, the ketone can undergo aldol (B89426) reactions, Wittig reactions, or reductive aminations, while the formyloxy group can be used to introduce a hydroxyl group at a specific position after other transformations have been carried out. This strategic placement of functional groups is crucial in the total synthesis of natural products and other complex target molecules. eurjchem.comthieme.desigmaaldrich.com
The general reactivity of aldehydes and ketones as building blocks is well-established in organic chemistry. sigmaaldrich.com They are key components in the synthesis of a wide array of compounds due to the electrophilicity of the carbonyl carbon.
Table 1: Potential Reactions of 2-Butanone, 3-(formyloxy)- as a Building Block
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Aldol Condensation | Aldehyde or Ketone | β-Hydroxy ketone |
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |
| Reductive Amination | Amine, Reducing agent | Amine |
Precursor in the Synthesis of Pharmaceutical Intermediates
Alpha-hydroxy ketones are important structural motifs found in numerous biologically active compounds and serve as key intermediates in the synthesis of many pharmaceuticals. lookchem.com The hydrolysis of 2-Butanone, 3-(formyloxy)- provides 3-hydroxy-2-butanone (acetoin), a compound that is itself an important intermediate. google.comresearchgate.net Acetoin and its derivatives are utilized in the synthesis of various flavor compounds and have applications in the pharmaceutical industry. google.com
The ability to introduce both a carbonyl and a protected hydroxyl group makes 2-Butanone, 3-(formyloxy)- a potentially valuable precursor for the synthesis of more complex pharmaceutical intermediates. The ketone functionality can be transformed into a variety of other groups, and the latent hydroxyl group can be unmasked at a later synthetic stage. This strategy is often employed in medicinal chemistry to build up the carbon skeleton of a drug molecule before introducing sensitive functional groups. The efficient synthesis of intermediates is a critical aspect of drug development, aiming for cost-effective and scalable production routes. grace.com
Intermediate in Fine Chemical Production
Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. grace.comacs.org The versatility of 2-Butanone, 3-(formyloxy)- as a reactive intermediate makes it a candidate for use in the fine chemical industry. Its ability to undergo a variety of chemical transformations allows for the synthesis of a range of downstream products.
For example, the oxidation or reduction of the ketone, coupled with the hydrolysis of the formyloxy group, can lead to a variety of di- and tri-functionalized butanes. These small, functionalized molecules can then be used as building blocks in the production of more complex fine chemicals. The production of butanone itself is a large-scale industrial process, and derivatives such as 2-Butanone, 3-(formyloxy)- could potentially be produced from this readily available feedstock. chemcess.com The production of 3-hydroxy-2-butanone, a related compound, is of significant interest for its applications as a flavor enhancer and in the synthesis of other chemicals. google.com
Potential as a Chiral Auxiliary or Precursor to Chiral Molecules
The introduction of the formyloxy group at the 3-position of 2-butanone renders the C3 carbon a stereocenter. Therefore, 2-Butanone, 3-(formyloxy)- is a chiral molecule. The synthesis of this compound can potentially be achieved in an enantioselective manner, leading to the formation of either the (R)- or (S)-enantiomer. The prochiral nature of 2-butanone means that a stereoselective reaction at the C3 position can lead to a chiral product. libretexts.org
Optically pure α-hydroxy ketones are valuable chiral building blocks in asymmetric synthesis. nih.gov The enantiomers of 2-Butanone, 3-(formyloxy)- could serve as precursors to chiral alcohols, amines, and other functional groups, which are essential components of many modern pharmaceuticals. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
While there is no direct evidence in the provided search results of 2-Butanone, 3-(formyloxy)- being used as a chiral auxiliary, its chiral nature and bifunctionality suggest its potential in this area. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary is removed. The development of new and efficient chiral auxiliaries is an active area of research in organic chemistry.
Table 2: Potential Chiral Transformations
| Starting Material | Reaction | Product | Significance |
|---|---|---|---|
| (R)- or (S)-2-Butanone, 3-(formyloxy)- | Hydrolysis | (R)- or (S)-3-Hydroxy-2-butanone | Chiral α-hydroxy ketone building block |
| (R)- or (S)-2-Butanone, 3-(formyloxy)- | Reduction of ketone, followed by hydrolysis | Chiral 2,3-butanediol | Versatile chiral diol |
Environmental Transformation and Degradation Pathways of 2 Butanone, 3 Formyloxy
Hydrolytic Degradation in Aqueous Environments
The presence of a formyloxy ester group makes 2-Butanone (B6335102), 3-(formyloxy)- susceptible to hydrolysis in aqueous environments. This process involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases.
Under neutral, acidic, or alkaline conditions, the ester linkage is expected to break, yielding 3-hydroxy-2-butanone and formic acid. rsc.orgwikipedia.org The rate of this hydrolysis is dependent on the pH and temperature of the water. Generally, ester hydrolysis is significantly faster under alkaline conditions. rsc.org While specific kinetic data for 2-Butanone, 3-(formyloxy)- is not available, the hydrolysis of formyl esters is a well-understood chemical process. google.com
Table 1: Predicted Hydrolytic Degradation of 2-Butanone, 3-(formyloxy)-
| Degradation Pathway | Description | Primary Metabolites |
| Ester Hydrolysis | Cleavage of the formyloxy ester bond by water. | 3-Hydroxy-2-butanone, Formic Acid |
This table is based on general principles of ester hydrolysis due to the absence of specific experimental data for 2-Butanone, 3-(formyloxy)-.
Photodegradation Mechanisms
The photochemical degradation of 2-Butanone, 3-(formyloxy)- in the environment is primarily driven by the absorption of ultraviolet (UV) radiation from sunlight. The ketone functional group is a chromophore that can absorb light, leading to the formation of an excited state. This excited molecule can then undergo several reactions.
The most common photochemical reactions for ketones are Norrish Type I and Type II reactions. le.ac.uk
Norrish Type I cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group, which would lead to the formation of free radicals. These highly reactive radicals would then engage in further reactions with other molecules in the environment.
Norrish Type II reaction: This pathway involves the abstraction of a hydrogen atom from the gamma-carbon, followed by cleavage of the alpha-beta carbon bond.
For α-keto esters, photodecomposition can also lead to decarboxylation or the formation of various rearrangement products. le.ac.ukrsc.orgrsc.orgacs.orgacs.org The specific products formed will depend on the environmental conditions, such as the presence of oxygen and other reactive species.
Table 2: Potential Photodegradation Pathways of 2-Butanone, 3-(formyloxy)-
| Photoreaction Type | Predicted Outcome | Potential Products |
| Norrish Type I | Formation of acyl and alkyl free radicals. | Acetyl and 1-(formyloxy)ethyl radicals. |
| Norrish Type II | Intramolecular hydrogen abstraction and cleavage. | Not a primary pathway for this structure. |
| Ester Photolysis | Cleavage of the ester bond. | 3-hydroxy-2-butanone and formyl radical. |
This table illustrates potential photochemical reactions based on the principles of ketone photochemistry; specific experimental data for 2-Butanone, 3-(formyloxy)- is not available.
Microbial Degradation Pathways
Microbial degradation is a significant pathway for the removal of organic compounds from the environment. While no studies have specifically investigated the microbial breakdown of 2-Butanone, 3-(formyloxy)-, it is anticipated that microorganisms can metabolize this compound.
The initial step in microbial degradation is likely the enzymatic hydrolysis of the formyloxy ester bond, carried out by microbial esterases. unipd.it This would result in the formation of 3-hydroxy-2-butanone and formic acid. Both of these metabolites are known to be biodegradable.
3-Hydroxy-2-butanone can be further metabolized by microorganisms through oxidation or reduction of its functional groups. Formic acid is a simple organic acid that can be readily utilized by a wide variety of microorganisms as a source of carbon and energy. The complete microbial degradation under aerobic conditions would ultimately lead to the formation of carbon dioxide and water. researchgate.net
Table 3: Inferred Microbial Degradation Steps for 2-Butanone, 3-(formyloxy)-
| Step | Enzymatic Action | Intermediate/Product |
| 1. Ester Hydrolysis | Extracellular or intracellular esterases. | 3-Hydroxy-2-butanone + Formic Acid |
| 2. Oxidation of Alcohol | Dehydrogenases. | 2,3-Butanedione |
| 3. Further Metabolism | Various enzymatic pathways. | Carbon dioxide + Water |
This table presents a hypothetical microbial degradation pathway based on the metabolism of similar compounds, as direct studies on 2-Butanone, 3-(formyloxy)- are lacking.
Metabolite Identification from Environmental Breakdown
Based on the predicted degradation pathways, the primary metabolites resulting from the environmental breakdown of 2-Butanone, 3-(formyloxy)- can be identified.
The initial and most significant metabolite from hydrolytic, and likely initial microbial, degradation is 3-hydroxy-2-butanone and formic acid .
Further degradation of 3-hydroxy-2-butanone could lead to the formation of 2,3-butanedione through oxidation. Subsequent enzymatic action in microorganisms would break down these smaller molecules into fundamental cellular components, and ultimately into inorganic compounds.
Photodegradation could produce a more complex mixture of smaller, reactive radical species, but the primary stable intermediates are likely to be similar to those from hydrolysis.
Table 4: Summary of Potential Environmental Metabolites
| Degradation Pathway | Identified Potential Metabolites |
| Hydrolysis | 3-Hydroxy-2-butanone, Formic acid |
| Photodegradation | Acetyl radical, 1-(formyloxy)ethyl radical, 3-Hydroxy-2-butanone, Formyl radical |
| Microbial Degradation | 3-Hydroxy-2-butanone, Formic acid, 2,3-Butanedione |
This table summarizes the likely metabolites based on theoretical degradation pathways due to the absence of specific experimental data for 2-Butanone, 3-(formyloxy)-.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Butanone, 3-(formyloxy)- (9CI), and how can purity be optimized?
- Methodological Answer : A plausible synthesis involves esterification of 3-hydroxy-2-butanone with formyl chloride under controlled conditions. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity optimization requires monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to confirm the absence of side products like unreacted starting materials or hydrolyzed derivatives. Structural validation via H NMR should highlight the formyl proton (~8.1 ppm) and ester carbonyl (C NMR ~160 ppm) .
Q. How can spectroscopic techniques distinguish 2-Butanone, 3-(formyloxy)- (9CI) from structurally similar esters?
- Methodological Answer : Key diagnostic features include:
- IR Spectroscopy : Ester carbonyl stretch (~1740 cm) and formyl C=O (~1720 cm).
- H NMR : Singlet for the formyl proton (~8.1 ppm) and methyl/methylene groups adjacent to the ketone (2.1–2.5 ppm).
- MS : Molecular ion peak at m/z 144 (CHO) and fragmentation patterns indicative of formyloxy loss (m/z 101). Compare with databases or synthetic standards to resolve ambiguities .
Q. What are the stability considerations for storing 2-Butanone, 3-(formyloxy)- (9CI) in laboratory settings?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N or Ar) at 2–8°C to minimize hydrolysis of the formyloxy group. Monitor degradation via periodic NMR or GC-MS analysis. Avoid exposure to moisture or basic conditions, which accelerate ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the formyloxy group in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density around the ester carbonyl, predicting susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) should be included to simulate reaction pathways. Compare activation energies for hydrolysis or transesterification with experimental kinetics data .
Q. What experimental strategies resolve contradictions in reported spectral data for 3-substituted 2-butanone derivatives?
- Methodological Answer :
- Isomer-Specific Analysis : Use chiral chromatography or circular dichroism (CD) if stereocenters are present (e.g., highlights E/Z isomerism in similar compounds).
- Cross-Validation : Correlate C NMR chemical shifts with substituent effects (e.g., formyloxy vs. nitrooxy in ) using additive models like the Grant-Paul-Taft parameters.
- Synchrotron XRD : Resolve ambiguous crystal structures for absolute configuration confirmation .
Q. How can mechanistic studies elucidate the degradation pathways of 2-Butanone, 3-(formyloxy)- (9CI) under oxidative conditions?
- Methodological Answer :
- Radical Trapping : Use spin-trapping agents (e.g., DMPO) with electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) during photooxidation.
- LC-HRMS : Identify degradation products (e.g., 3-hydroxy-2-butanone, formic acid) and propose pathways via isotopic labeling (O).
- Kinetic Isotope Effects (KIE) : Compare for C-H bonds adjacent to the formyloxy group to determine rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
